molecular formula C22H24O7 B2849410 naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 1094816-14-4

naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

Cat. No. B2849410
CAS RN: 1094816-14-4
M. Wt: 400.427
InChI Key: NHZBMHKKEJZBSF-UHFFFAOYSA-N
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Description

“Naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate” is a chemical compound with the molecular formula C12H17O7 . It has an average mass of 273.260 Da and a monoisotopic mass of 273.097961 Da . This compound has 5 defined stereocentres .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate”, it has a complex structure with multiple rings, including a naphthalene ring and a pyran ring . The compound also contains several oxygen atoms, likely forming ether and ester functional groups .

Scientific Research Applications

Organic Electronics

Naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b4’,5’-d]pyran-5-carboxylate: has properties that make it suitable for use in organic electronics. Its molecular structure allows for efficient charge transport, which is essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound can be used as a hole transport layer or an electron-blocking layer to enhance the performance and stability of these devices .

Pharmaceutical Research

This compound’s structural similarity to known pharmaceutical agents suggests potential applications in drug development. For instance, its resemblance to topiramate, an anticonvulsant drug, indicates that it could be explored for neurological disorders treatment. Researchers can modify its structure to enhance its efficacy and reduce side effects .

Material Science

In material science, the compound’s robust framework can be utilized to create new polymers with unique properties. These polymers could have applications in creating high-strength materials for construction or flexible materials for electronic devices .

Catalysis

The compound’s ability to act as a ligand can be harnessed in catalysis. It could potentially stabilize transition metal complexes and facilitate various catalytic reactions, including those used in organic synthesis and industrial processes .

Chemical Synthesis

Due to its reactive functional groups, this compound can serve as an intermediate in the synthesis of more complex molecules. It can be used in multistep synthetic routes to produce compounds with applications in dyes, fragrances, and agrochemicals .

Analytical Chemistry

The compound’s unique spectral properties can be advantageous in analytical chemistry. It can be used as a standard or a reagent in spectroscopic analysis to identify or quantify other substances based on its absorbance or emission characteristics .

properties

IUPAC Name

naphthalen-1-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-21(2)26-15-16(27-21)18-20(29-22(3,4)28-18)25-17(15)19(23)24-14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15-18,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZBMHKKEJZBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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